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molecular formula C7H7F3N2 B1391802 4-Methyl-6-(trifluoromethyl)pyridin-3-amine CAS No. 944317-54-8

4-Methyl-6-(trifluoromethyl)pyridin-3-amine

Cat. No. B1391802
M. Wt: 176.14 g/mol
InChI Key: GLJGKHHMJXKHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910592B2

Procedure details

Isoamyl nitrite (96%, 59 μL, 49.9 mg, 0.426 mmol) was added to a solution of 4-methyl-6-(trifluoromethyl)pyridin-3-amine (50.0 mg, 0.284 mmol) and iodine (79.2 mg, 0.312 mmol) in CHCl3 (1 mL) at room temperature under N2. The solution was stirred for 5 min then heated at reflux for 2 h. The reaction mixture was diluted with CHCl3, washed with saturated Na2SO3, dried (MgSO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 12×160 mm, 1-5% EtOAc in hexanes gradient) to afford 5-iodo-4-methyl-2-(trifluoromethyl)pyridine. Rf=0.77 (10% EtOAc/hexanes). LCMS calc.=288.0; found=288.0 (M+1)+. 1H NMR (600 MHz, CDCl3): δ 8.96 (s, 1H); 7.54 (s, 1H); 2.50 (s, 3H).
Quantity
59 μL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
79.2 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N(OCCC(C)C)=O.[CH3:9][C:10]1[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[N:13]=[CH:12][C:11]=1N.[I:21]I>C(Cl)(Cl)Cl>[I:21][C:11]1[C:10]([CH3:9])=[CH:15][C:14]([C:16]([F:19])([F:18])[F:17])=[N:13][CH:12]=1

Inputs

Step One
Name
Quantity
59 μL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
50 mg
Type
reactant
Smiles
CC1=C(C=NC(=C1)C(F)(F)F)N
Name
Quantity
79.2 mg
Type
reactant
Smiles
II
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
WASH
Type
WASH
Details
washed with saturated Na2SO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography (Si, 12×160 mm, 1-5% EtOAc in hexanes gradient)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
IC=1C(=CC(=NC1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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